molecular formula C14H9BrClNO4S2 B1390047 5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride CAS No. 1020722-13-7

5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride

Cat. No.: B1390047
CAS No.: 1020722-13-7
M. Wt: 434.7 g/mol
InChI Key: KGCIUTYTMFGBEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis , where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The bromine atom allows for coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base.

    Oxidation: Often carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonamide or sulfonate derivatives.

Scientific Research Applications

5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of protein interactions and modifications.

    Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride involves its ability to interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in proteomics research for labeling and identifying protein interactions .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(phenylsulfonyl)indole: Lacks the sulfonyl chloride group, making it less reactive.

    1-(Phenylsulfonyl)indole-3-sulfonylchloride:

Uniqueness

5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride is unique due to the presence of both the bromine atom and the sulfonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis and biological applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromoindole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO4S2/c15-10-6-7-13-12(8-10)14(22(16,18)19)9-17(13)23(20,21)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCIUTYTMFGBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride
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5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride
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5-Bromo-1-(phenylsulfonyl)indole-3-sulfonylchloride

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